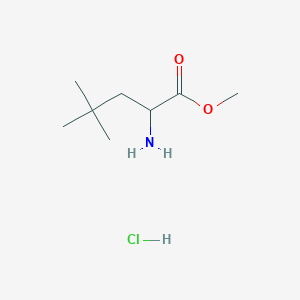

Methyl 2-amino-4,4-dimethylpentanoate hydrochloride

説明

Historical Context and Discovery

The historical development of methyl 2-amino-4,4-dimethylpentanoate hydrochloride is intrinsically linked to the broader investigation of amino acid derivatives and their synthetic applications. The compound's discovery emerged from systematic research into branched-chain amino acid modifications, particularly those related to leucine and its structural analogs. The parent amino acid, 2-amino-4,4-dimethylpentanoic acid, represents a synthetic variant of leucine with additional methyl substitutions that create unique steric and electronic properties. This structural modification was first explored as part of efforts to understand how branching patterns in amino acid side chains affect protein folding and biological activity. The development of the methyl ester form followed established protocols for amino acid esterification, which have been employed since the early 20th century to enhance the solubility and reactivity of amino acid derivatives. The conversion to the hydrochloride salt form represents a standard practice in pharmaceutical chemistry to improve the stability and handling characteristics of amino compounds. Research into leucine and its derivatives has historical roots dating back to 1819, when leucine was first discovered in cheese by French chemist Proust, with subsequent isolation from skeletal muscle and wool by Braconnot in 1820. The structural identification of leucine occurred much later in 1891 through the work of Schulze, who synthesized leucine from isovaleraldehyde, establishing the foundation for understanding branched-chain amino acid chemistry that would eventually lead to the development of synthetic analogs like methyl 2-amino-4,4-dimethylpentanoate hydrochloride.

Significance in Biochemical Research

Methyl 2-amino-4,4-dimethylpentanoate hydrochloride holds considerable significance in biochemical research, particularly in studies examining protein modification mechanisms and amino acid metabolism. The compound serves as a valuable research tool for investigating methyl esterification reactions, which represent a critical post-translational modification process affecting protein function and cellular signaling pathways. Research has demonstrated that methyl esterification of leucine residues in cytosolic proteins occurs through specific enzymatic mechanisms, with the methyl groups being unstable and subject to hydrolytic cleavage with half-lives of approximately 180 minutes at physiological conditions. This temporal characteristic makes methyl 2-amino-4,4-dimethylpentanoate hydrochloride particularly useful for studying reversible protein modifications and their functional consequences. The compound's structural relationship to alpha-methylleucine, a well-characterized amino acid derivative, provides researchers with opportunities to examine how additional branching affects protein synthesis and folding patterns. Studies utilizing alpha-methylleucine have revealed that such modifications can induce fully extended conformations in peptide chains, which is uncommon for standard protein amino acids and other alpha-methylated residues. The significance of this compound extends to metabolic research, where its relationship to leucine metabolism provides insights into branched-chain amino acid catabolism and anabolic signaling pathways. Leucine has been extensively studied for its role in activating the mechanistic target of rapamycin complex 1 signaling pathway, which regulates protein synthesis and cellular growth. The synthetic analog represented by methyl 2-amino-4,4-dimethylpentanoate hydrochloride offers researchers the ability to dissect specific structural requirements for these biological activities and develop more targeted therapeutic interventions.

Nomenclature and Classification

The nomenclature of methyl 2-amino-4,4-dimethylpentanoate hydrochloride follows standardized chemical naming conventions that reflect its structural complexity and functional group composition. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines, with the base name derived from the five-carbon pentanoic acid backbone. The numerical designations indicate the positions of substituent groups, with the amino group located at the 2-position and two methyl groups positioned at the 4-carbon. The ester functionality is indicated by the "methyl" prefix, denoting methylation of the carboxylic acid group, while "hydrochloride" specifies the salt form created through protonation of the amino group with hydrochloric acid. Alternative nomenclature systems recognize this compound as a derivative of alpha-methylleucine methyl ester hydrochloride, reflecting its structural relationship to the naturally occurring amino acid leucine. The Chemical Abstracts Service has assigned the compound the registry number 79777-81-4 for the stereoisomerically pure (S)-enantiomer form. Classification systems categorize this compound within multiple chemical families, including amino acid derivatives, methyl esters, and hydrochloride salts. From a biochemical perspective, the compound belongs to the broader category of branched-chain amino acid analogs, which are characterized by aliphatic side chains with branching occurring at the beta or gamma positions relative to the amino acid backbone. The stereochemical designation using the (S)-configuration follows the Cahn-Ingold-Prelog priority rules, indicating the absolute configuration around the chiral center adjacent to the amino group. This stereochemical specificity is crucial for biological activity, as different enantiomers can exhibit markedly different pharmacological and biochemical properties.

Position within Amino Acid Derivatives

Methyl 2-amino-4,4-dimethylpentanoate hydrochloride occupies a unique position within the broader family of amino acid derivatives, representing a synthetic analog that bridges the gap between naturally occurring branched-chain amino acids and highly modified synthetic compounds. The compound's relationship to leucine places it within the branched-chain amino acid subfamily, which includes leucine, isoleucine, and valine as the naturally occurring representatives. However, its structural modifications distinguish it from these natural amino acids through the presence of additional methyl substitutions and esterification. Within the context of alpha-methylated amino acids, this compound represents an extended variant of alpha-methylleucine, incorporating additional branching that creates more complex steric interactions. The double methylation at the 4-position creates a quaternary carbon center, which is relatively uncommon in natural amino acids but provides enhanced metabolic stability and altered conformational preferences. Comparative analysis with related compounds reveals distinct structural features that influence biological activity and chemical reactivity. Unlike simple leucine methyl ester, which retains the basic branching pattern of the natural amino acid, methyl 2-amino-4,4-dimethylpentanoate incorporates additional steric bulk that can significantly affect protein-protein interactions and enzyme-substrate relationships. The compound's position relative to other synthetic amino acid derivatives is characterized by its moderate degree of modification, falling between minimally altered natural amino acids and heavily substituted synthetic analogs used in peptide drug development. Research investigating the conformational preferences of alpha-methylated amino acids has demonstrated that such modifications can induce extended conformations in peptide chains, with this effect being particularly pronounced in compounds like methyl 2-amino-4,4-dimethylpentanoate hydrochloride that incorporate additional branching. The hydrochloride salt form enhances the compound's position within pharmaceutical chemistry applications, providing improved solubility and stability characteristics that facilitate its use in synthetic procedures and biological assays.

| Structural Comparison of Related Amino Acid Derivatives | ||||

|---|---|---|---|---|

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Registry Number |

| Leucine | C6H13NO2 | 131.17 g/mol | Natural branched-chain amino acid | 61-90-5 |

| Alpha-methylleucine | C7H15NO2 | 145.20 g/mol | Methylation at alpha position | 105743-53-1 |

| Methyl 2-amino-4,4-dimethylpentanoate | C8H17NO2 | 159.23 g/mol | Ester form with additional branching | 23000049 |

| Methyl 2-amino-4,4-dimethylpentanoate hydrochloride | C8H18ClNO2 | 195.69 g/mol | Hydrochloride salt with enhanced solubility | 79777-81-4 |

| Chemical Properties and Identifiers | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C8H18ClNO2 | |

| Molecular Weight | 195.69 g/mol | |

| Chemical Abstracts Service Number | 79777-81-4 | |

| International Union of Pure and Applied Chemistry Name | (S)-Methyl 2-amino-4,4-dimethylpentanoate hydrochloride | |

| Simplified Molecular Input Line Entry System | NC@@HC(OC)=O.[H]Cl | |

| Stereochemical Configuration | (S)-enantiomer |

特性

IUPAC Name |

methyl 2-amino-4,4-dimethylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKWVKIVRULWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-4,4-dimethylpentanoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .

化学反応の分析

Types of Reactions

Methyl 2-amino-4,4-dimethylpentanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Methyl 2-amino-4,4-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to create various compounds.

Biology: The compound can be used in biochemical assays and studies involving amino acid derivatives.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of Methyl 2-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes .

類似化合物との比較

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : Methyl esters (e.g., CAS 1021392-21-1) are more polar than benzyl analogs, favoring aqueous-phase reactions .

- Stability : The trifluoro-ketone analog (CAS 945382-02-5) is prone to hydrolysis due to electron-deficient carbonyl groups .

- Stereochemical Impact : The (R)-enantiomer (CAS 1422051-73-7) may exhibit divergent binding affinities in chiral environments compared to the (S)-form .

生物活性

Methyl 2-amino-4,4-dimethylpentanoate hydrochloride is a compound with significant potential in various biological contexts. Its structure, characterized by a methyl ester and an amino group, facilitates interactions with biological molecules, influencing its reactivity and potential therapeutic applications.

- Molecular Formula : C₉H₁₈ClN₁O₂

- Molecular Weight : Approximately 195.69 g/mol

- Structural Characteristics :

- Contains two methyl groups at the 4-position of the pentanoate chain.

- The hydrochloride form enhances solubility and stability compared to its non-hydrochloride counterpart.

The biological activity of methyl 2-amino-4,4-dimethylpentanoate hydrochloride is primarily attributed to its ability to interact with specific biomolecules. The amino group allows for hydrogen bonding and electrostatic interactions, which can modulate the structure and function of target proteins or enzymes. This mechanism is essential for its potential therapeutic effects, particularly in metabolic pathways.

Enzyme Inhibition Studies

Research has indicated that methyl 2-amino-4,4-dimethylpentanoate hydrochloride may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies on inhibitors of human betaine-homocysteine S-methyltransferase (BHMT) suggest that compounds with similar structures can significantly affect homocysteine remethylation, a vital process in amino acid metabolism .

Case Studies

- Metabolic Activation : In a study focusing on metabolic activation mediated by cytochrome P450 enzymes, it was found that compounds similar to methyl 2-amino-4,4-dimethylpentanoate hydrochloride could influence drug metabolism and toxicity profiles .

- Therapeutic Potential : Investigations into the therapeutic applications of related compounds have shown promise in treating conditions such as type 2 diabetes by modulating enzyme activity linked to lipid metabolism .

Comparative Analysis with Similar Compounds

A comparison of methyl 2-amino-4,4-dimethylpentanoate hydrochloride with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-methylpentanoate hydrochloride | One methyl group at the 4-position | Simpler structure may lead to different reactivity |

| Methyl 2-amino-3,3-dimethylbutanoate hydrochloride | Dimethyl substitution at a different position | Variation in branching affects sterics and reactivity |

| Methyl 2-amino-5,5-dimethylhexanoate hydrochloride | Longer carbon chain with dimethyl groups | Potentially different biological activity due to length |

Efficacy in Biological Systems

Studies have demonstrated that methyl 2-amino-4,4-dimethylpentanoate hydrochloride exhibits significant bioactivity in various assays:

- Cellular Assays : In vitro assays have shown that this compound can modulate cellular pathways involved in growth and metabolism.

- Animal Models : Preliminary studies in animal models indicate potential benefits in metabolic regulation and enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-amino-4,4-dimethylpentanoate hydrochloride, and how can purity be optimized?

- Methodology :

- Route 1 : Start with (S)-2-amino-4,4-dimethylpentanoic acid. React with methanol under acidic esterification conditions (e.g., HCl in dioxane) to form the methyl ester hydrochloride. Use stoichiometric HCl (1:1 molar ratio) and stir at room temperature for 1 hour to achieve near-quantitative yield .

- Route 2 : Reduce 2-nitro-4,4-dimethylpentanoic acid derivatives using catalytic hydrogenation (H₂/Pd-C), followed by esterification with methanol and HCl. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1).

- Purification : Use reduced-pressure distillation or recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are critical for characterizing Methyl 2-amino-4,4-dimethylpentanoate hydrochloride?

- Key Methods :

- ¹H-NMR : Dissolve in DMSO-d₆ to observe characteristic peaks: δ 1.02 (s, 9H, C(CH₃)₃), δ 3.79 (s, 3H, OCH₃), and δ 9.00 (brs, 1H, NH₃⁺) .

- Melting Point : Determine decomposition temperature (typically 273–274°C for analogous hydrochlorides) using a capillary tube apparatus .

- HPLC : Assess purity (>98%) with UV detection at 254 nm; retention time comparison against reference standards .

Q. How should Methyl 2-amino-4,4-dimethylpentanoate hydrochloride be stored to ensure stability?

- Protocol : Store in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hygroscopic degradation (evidenced by clumping or discoloration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Strategies :

- Use chiral starting materials (e.g., enantiopure (S)-2-amino-4,4-dimethylpentanoic acid) to retain stereochemical integrity .

- Avoid prolonged exposure to acidic or basic conditions. Conduct reactions at ≤25°C and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

- Analytical Workflow :

- LC-MS : Detect byproducts like unreacted starting material or methyl ester hydrolysis products. Use electrospray ionization (ESI+) in positive ion mode .

- NMR Spiking : Add reference impurities (e.g., free amino acid) to confirm overlapping peaks in ¹H-NMR spectra .

Q. What reaction mechanisms govern the synthesis of Methyl 2-amino-4,4-dimethylpentanoate hydrochloride?

- Mechanistic Insights :

- Esterification : Protonation of the carboxylic acid by HCl activates the carbonyl, enabling nucleophilic attack by methanol. Water removal (via azeotropic distillation) shifts equilibrium toward ester formation .

- Salt Formation : The amino group reacts with HCl to form a stable ammonium chloride salt, improving crystallinity and solubility .

Q. How do solvent choices impact spectral data interpretation for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。